1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

概述

描述

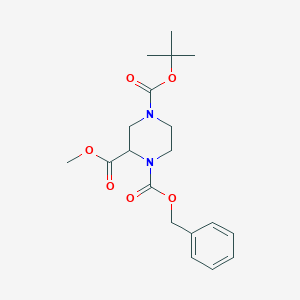

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a complex organic compound with the molecular formula C19H26N2O6. It is known for its unique structural features, which include a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, as well as three carboxylate groups.

准备方法

The synthesis of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

Substitution Reactions: The piperazine ring is then substituted with benzyl, tert-butyl, and methyl groups using appropriate alkylating agents under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has shown promise in medicinal chemistry due to its potential pharmacological activities:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.

- Neuroprotective Effects : Studies have explored its neuroprotective properties against neurodegenerative diseases, potentially acting through modulation of neurotransmitter systems.

Materials Science

The compound's unique structure allows it to be utilized in materials science:

- Polymer Synthesis : It can serve as a monomer or crosslinking agent in the development of novel polymers with enhanced mechanical properties and thermal stability.

- Nanocomposites : Incorporation into nanocomposite materials can improve their functionality in areas such as drug delivery systems and biosensors.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

- Synthesis of Complex Molecules : Its functional groups allow for further derivatization, facilitating the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Development

A study investigated the antidepressant-like effects of various piperazine derivatives including this compound. Results indicated significant improvements in behavioral tests indicative of antidepressant activity in rodent models .

Case Study 2: Polymer Applications

Research focused on developing new polymeric materials using this compound as a crosslinker. The resulting polymers exhibited superior thermal stability and mechanical strength compared to traditional materials .

作用机制

The mechanism of action of 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:

1-Benzyl 4-tert-Butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate: This compound has similar structural features but differs in the number and position of carboxylate groups.

tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has a different substitution pattern on the piperazine ring.

1-Boc-piperazine: This compound is used as a precursor in the synthesis of various piperazine derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of three carboxylate groups, which confer distinct chemical and biological properties.

生物活性

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS Number: 129799-14-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.42 g/mol

- CAS Number : 129799-14-0

Anticancer Activity

Research indicates that compounds containing the piperazine moiety exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to interfere with tubulin dynamics, which is crucial for cell division and proliferation. A study on benzimidazole-piperazine hybrids demonstrated notable antiproliferative effects against various cancer cell lines, including lung (A549) and breast cancer (MDA-MB-231), with IC50 values ranging from 2.8 to 7.8 µM .

Antiviral Properties

Piperazine derivatives have also been investigated for their antiviral activity. The patent WO2005079799A1 describes the use of piperazine compounds as anti-viral agents, suggesting that modifications in the piperazine structure can enhance their efficacy against viral infections .

Antinematodal Activity

Piperazine derivatives have shown promise in treating parasitic infections. In vitro studies have highlighted their efficacy against Trichinella spiralis, with certain compounds achieving over 90% reduction in parasite activity at specific concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar to other piperazine derivatives, it may disrupt microtubule formation, leading to mitotic arrest in cancer cells.

- Receptor Interaction : The compound's structural features may allow it to interact with specific receptors or enzymes involved in cancer and viral pathways.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

- Step 1 : Protection of the piperazine nitrogen atoms using benzyl and tert-butyl groups via carbamate-forming reactions (e.g., using benzyl chloroformate and di-tert-butyl dicarbonate under anhydrous conditions) .

- Step 2 : Methyl esterification at the C2 position using methyl iodide or dimethyl sulfate in the presence of a base like KCO .

- Critical conditions : Strict temperature control (0–20°C for carbamate formation), anhydrous solvents (e.g., DCM or THF), and inert atmosphere to prevent hydrolysis of sensitive intermediates .

Q. How can researchers effectively purify this compound, and what chromatographic techniques are most suitable?

Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may be necessary. Monitoring via TLC (UV visualization) ensures intermediate purity before final crystallization .

Q. What spectroscopic methods are essential for confirming the structure and purity of this compound?

- H/C NMR : Key for verifying ester groups (δ ~165–170 ppm for carbonyls), tert-butyl (δ 1.4–1.5 ppm, singlet), and benzyl protons (δ 7.3–7.5 ppm) .

- IR Spectroscopy : Confirms carbamate C=O stretches (~1700 cm) and ester C-O (~1250 cm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How should researchers approach optimizing reaction conditions for introducing the tert-butyl ester group in piperazine tricarboxylate derivatives?

- Solvent selection : Use non-polar solvents (e.g., DCM) to minimize nucleophilic interference.

- Catalyst : DMAP (4-dimethylaminopyridine) enhances reactivity in carbamate formation .

- Temperature : Slow addition of (Boc)O at 0°C prevents exothermic side reactions .

- Workup : Quenching with aqueous NaHCO removes unreacted reagents .

Q. What strategies are recommended for managing stereochemical outcomes during the synthesis of chiral piperazine tricarboxylates?

- Chiral auxiliaries : Use (S)- or (R)-benzyl groups to induce asymmetry during piperazine ring formation .

- Enantioselective catalysis : Pd-catalyzed asymmetric hydrogenation for stereocontrol at the C2 methyl position .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- DFT calculations : Model transition states for ester hydrolysis or carbamate cleavage to predict degradation pathways .

- Solvent effects : COSMO-RS simulations assess solubility and stability in polar vs. non-polar media .

- Reaction kinetics : Machine learning (e.g., Bayesian optimization) identifies optimal conditions for high-yield synthesis .

Q. What are the common degradation pathways of this compound, and how can stability studies be designed to assess its shelf-life?

- Hydrolysis : Tert-butyl esters hydrolyze under acidic conditions (pH < 3), while benzyl carbamates degrade in basic media (pH > 10) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Light sensitivity : UV/Vis spectroscopy tracks photolytic decomposition; store in amber vials .

Q. How can contradictory data from spectroscopic analyses be resolved when characterizing complex piperazine derivatives?

- Multi-technique cross-validation : Combine NMR (for functional groups), X-ray crystallography (absolute configuration), and IR (bond vibrations) .

- Isotopic labeling : N-labeled piperazine aids in resolving overlapping NMR signals .

- Dynamic NMR : Study rotational barriers of the piperazine ring to explain anomalous peak splitting .

Q. What in vitro biological screening models are appropriate for evaluating the bioactivity of this compound?

- Enzyme inhibition assays : Target serine hydrolases or proteases due to the compound’s carbamate motifs .

- Cell permeability : Caco-2 monolayer studies assess potential for blood-brain barrier penetration .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Q. What role do protecting groups such as benzyl and tert-butyl esters play in the stepwise synthesis of multifunctional piperazine derivatives?

- Orthogonal protection : Benzyl groups (removed via hydrogenolysis) and tert-butyl esters (cleaved with TFA) allow sequential functionalization .

- Steric shielding : The tert-butyl group prevents undesired nucleophilic attack at the C4 position during methylation .

- Compatibility : Ensure protecting groups are inert to subsequent reaction conditions (e.g., Grignard reagents) .

属性

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMOVDZJNXKHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403430 | |

| Record name | 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126937-42-6 | |

| Record name | 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。